7-Nitro-1H-indazol-6-amine

Description

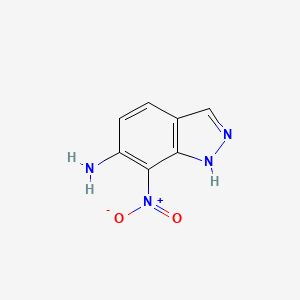

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKYWSMPNZCJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR can delineate the carbon skeleton, identify the number and type of protons, and map out the connectivity between atoms. For substituted indazoles, NMR is crucial for confirming the position of substituents on the bicyclic ring system.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In the context of a substituted indazole like 7-Nitro-1H-indazol-6-amine, the chemical shifts (δ) of the aromatic protons are highly informative. The electron-withdrawing nitro group and the electron-donating amine group would significantly influence the positions of the remaining protons on the indazole ring. For instance, in related 7-nitroindazoles, the proton at position 3 (H3) typically appears as a distinct singlet, while the protons on the benzene (B151609) ring show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. rsc.org

Table 1: Representative ¹H NMR Data for a Substituted 7-Nitroindazole (B13768) Derivative Data shown for the related compound 7-Nitro-2-phenyl-2H-indazole in CDCl₃ solvent. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.65 | s (singlet) | - |

| H4 | 8.37 | d (doublet) | 7.6 |

| H5 | 7.22 | d (doublet) | 8.0 |

| H6 | 8.11 | d (doublet) | 8.0 |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a signal, with its chemical shift indicating its electronic environment. For 7-Nitro-1H-indazol-6-amine, the carbon atoms directly attached to the nitro and amino groups (C7 and C6) and the carbons of the pyrazole (B372694) ring would have characteristic chemical shifts. The position of these signals, when compared to unsubstituted indazole or other derivatives, helps to confirm the substitution pattern. cdnsciencepub.com General studies on indazoles have established ranges for these chemical shifts, which are essential for structural assignment. cdnsciencepub.com

Table 2: Representative ¹³C NMR Data for a Substituted 7-Nitroindazole Derivative Data shown for the related compound 7-Nitro-2-phenyl-2H-indazole in CDCl₃ solvent. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 | 125.9 |

| C3a | 121.7 |

| C4 | 122.8 |

| C5 | 129.1 |

| C6 | 126.3 |

| C7 | 138.1 |

| C7a | 141.6 |

For complex structures, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Advanced 2D NMR techniques are used to resolve these ambiguities. ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is particularly vital in indazole chemistry for confirming the location of substituents and for distinguishing between N1 and N2 isomers, a common challenge in indazole alkylation reactions. bohrium.com For example, a correlation between the H3 proton and the C7a carbon can help confirm the core indazole structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between atoms that are close in space, which helps to determine stereochemistry and distinguish between regioisomers. bohrium.com

These advanced methods are routinely used to provide unequivocal structural proof for newly synthesized indazole derivatives. bohrium.comnih.gov

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides critical information about the structure of molecules in their solid, crystalline form. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can reveal information about tautomerism, polymorphism (the existence of multiple crystal forms), and intermolecular interactions in the solid state. cdnsciencepub.comujaen.esrsc.org For N-unsubstituted indazoles, which can exist in 1H and 2H tautomeric forms, ssNMR can determine which tautomer is present in the crystal lattice. cdnsciencepub.com This technique has been successfully applied to study the solid-state structures of various indazole derivatives, providing data that is complementary to X-ray crystallography. nih.govacs.org

Computational chemistry provides a powerful tool to support experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), allows for the prediction of NMR chemical shifts from first principles. imist.mamdpi.com Researchers can calculate the theoretical NMR spectra for different possible isomers or tautomers of a synthesized compound. rsc.org By comparing the calculated shifts with the experimental data, the correct structure can be assigned with a high degree of confidence. nih.govconicet.gov.ar This integrated experimental-computational approach has proven highly effective in resolving complex structural problems in heterocyclic chemistry, including the study of nitro-substituted indazoles. nih.govacs.orgresearchgate.net

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography is the gold standard for molecular structure determination. It provides an unambiguous, three-dimensional model of a molecule's arrangement in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles. For 7-Nitro-1H-indazol-6-amine, a crystal structure would definitively confirm the substitution pattern and reveal details about the planarity of the molecule and the orientation of the nitro and amino groups.

Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal. researchgate.net In the case of 7-Nitro-1H-indazol-6-amine, hydrogen bonds involving the amine (-NH₂) group, the indazole N-H, and the nitro (-NO₂) group would be expected to play a significant role in its supramolecular structure. While a crystal structure for 7-Nitro-1H-indazol-6-amine is not publicly documented, data for the closely related 7-nitro-1H-indazole is available and serves as an excellent example. nih.gov

Table 3: Selected Crystallographic Data for 7-Nitro-1H-indazole Data from the Cambridge Structural Database (CSD), deposition number 152675. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.829(1) |

| b (Å) | 15.352(2) |

| c (Å) | 11.523(2) |

| β (°) | 95.82(2) |

| Volume (ų) | 673.2(3) |

| Density (calc, g/cm³) | 1.615 |

This crystallographic data provides the fundamental unit cell dimensions and symmetry for the crystal, forming the basis for the complete structural solution.

Single Crystal X-ray Diffraction Analysis of Indazole Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. While specific crystallographic data for 7-Nitro-1H-indazol-6-amine is not available in the reviewed literature, the analysis of closely related indazole derivatives provides significant insight into the structural characteristics of this compound class.

For instance, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, a derivative of the core 6-amino-indazole structure, has been successfully determined. iucr.org This analysis reveals critical data about the molecule's geometry and spatial arrangement in the solid state. The compound crystallizes in an orthorhombic system with the space group Pca2₁, and its unit cell parameters have been precisely measured. iucr.orgnih.govresearchgate.net Such data is paramount for understanding the fundamental structure of the indazole ring system when substituted with an amino group. iucr.org

| Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine | |

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a | 18.3004 (10) Å |

| b | 8.3399 (7) Å |

| c | 5.6563 (1) Å |

| V | 863.28 (9) ų |

| Z | 4 |

| Data sourced from references iucr.orgresearchgate.net |

Elucidation of Molecular Conformation and Crystal Packing Architectures

Beyond determining unit cell dimensions, X-ray diffraction elucidates the molecule's conformation and how molecules pack together in the crystal lattice. In the case of 1,3-Dimethyl-1H-indazol-6-amine, the analysis shows that the indazole ring system is nearly planar. iucr.orgnih.gov The crystal structure is stabilized by intermolecular N–H···N hydrogen bonds, which establish the molecular packing. iucr.orgnih.gov

Studies on other nitro-indazole derivatives reveal similar governing principles. The X-ray structures of (1H-indazol-1-yl)methanol derivatives with nitro groups at the 4, 5, and 6 positions show that the nitro groups are nearly coplanar with the benzene ring. acs.org Their crystal structures are characterized by dimers formed through intermolecular O–H···N hydrogen bonds. acs.org In the crystal of 1-allyl-6-nitro-1H-indazole, the packing is influenced by non-classical C-H···O hydrogen bonds, which link molecules into an extended tape-like motif. researchgate.net These findings underscore the critical role of hydrogen bonding and substituent planarity in dictating the supramolecular architecture of nitro-indazole derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For 7-Nitro-1H-indazol-6-amine, an IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bonds of the amine and the indazole ring, the N-O bonds of the nitro group, and the various bonds within the aromatic heterocyclic core.

By examining related compounds, a characteristic IR profile can be predicted. The FT-IR spectrum of 3-methyl-1H-indazol-6-amine shows N-H stretching vibrations around 3382 and 3180 cm⁻¹. mdpi.comresearchgate.net Nitro-substituted indazoles, such as 1-(2-chloroethyl)-6-nitro-1H-indazole and 1-methyl-7-nitro-indazole derivatives, exhibit strong characteristic absorption bands for the NO₂ group, typically in the ranges of 1510-1532 cm⁻¹ (asymmetric stretch) and 1325-1345 cm⁻¹ (symmetric stretch). scielo.brmdpi.com The C=N and C=C stretching vibrations of the indazole ring are typically observed in the 1520-1640 cm⁻¹ region. mdpi.comresearchgate.net

| Characteristic IR Absorption Frequencies in Indazole Derivatives | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3382 |

| NO₂ Asymmetric Stretch | 1510 - 1532 |

| C=N Stretch (Indazole) | 1640 |

| C=C Stretch (Aromatic) | 1520 |

| NO₂ Symmetric Stretch | 1325 - 1345 |

| Frequencies are based on data from related indazole compounds. mdpi.comresearchgate.netscielo.brmdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 7-Nitro-1H-indazol-6-amine (C₇H₆N₄O₂), the expected molecular weight is 178.15 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. Research on various 7-nitro-indazole derivatives demonstrates the power of HRMS. For example, in the characterization of 7-nitro-2-phenyl-2H-indazole, the experimentally measured mass of the protonated molecular ion ([M+H]⁺) was found to be 240.0774, which corresponds precisely with the calculated mass of 240.0768 for the formula [C₁₃H₁₀N₃O₂]⁺. rsc.org This level of precision provides definitive confirmation of the molecular formula. Similar HRMS analyses have been reported for a range of other substituted 7-nitroindazoles, validating their structures. mdpi.com

| Illustrative HRMS Data for a 7-Nitro-Indazole Derivative | |

| Compound | 7-Nitro-2-phenyl-2H-indazole |

| Molecular Formula | C₁₃H₉N₃O₂ |

| Ion | [M+H]⁺ |

| Calculated m/z | 240.0768 |

| Found m/z | 240.0774 |

| Data sourced from reference rsc.org |

Biological Activity and Mechanistic Investigations of Indazole Derivatives Excluding Clinical Applications, Dosage, Safety/adverse Effects

Structure-Activity Relationship (SAR) Studies for Substituted Indazole Derivatives

The biological effects of indazole derivatives are highly dependent on the nature and position of substituents on the indazole core.

The presence of a nitro group, particularly at the C7 position, is known to confer potent and selective inhibitory activity against neuronal nitric oxide synthase (nNOS). wikipedia.orgbiotium.com 7-Nitroindazole (B13768) is a well-established selective inhibitor of this enzyme. wikipedia.orgbiotium.com Conversely, nitro groups at the C4, C5, or C6 positions generally result in compounds that are weakly or non-mutagenic, whereas substitutions at C2, C5, or C6 can lead to measurable mutagenic activity in non-N-methylated compounds. nih.gov

The introduction of an amino group at the C6 position can also significantly influence biological activity. For instance, various 6-substituted aminoindazole derivatives have been synthesized and evaluated for their anticancer properties, with some compounds exhibiting considerable cytotoxicity towards cancer cell lines.

The combined presence of a nitro group at the C7 position and an amino group at the C6 position in 7-nitro-1H-indazol-6-amine suggests a potential for dual or unique biological activities. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group could modulate the electronic properties of the indazole ring, potentially influencing its interaction with biological targets.

Table 1: Impact of Substituents on the Biological Activity of Indazole Derivatives

| Substituent | Position | Known Biological Activity | Example Compound | Reference |

| Nitro | 7 | Selective nNOS inhibitor | 7-Nitroindazole | wikipedia.org |

| Amino | 6 | Anticancer activity | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | |

| Nitro | 4, 5, 6 | Weak or no mutagenic activity | 4-, 5-, 6-Nitroindazoles | nih.gov |

The positioning of substituents on the indazole ring is critical for biological activity. Studies on nitro-derivatives of indazole have shown that the presence of a nitro group at the C4 or C7 position results in weakly or non-mutagenic compounds, while a nitro group at C5 or C6 can lead to mutagenic activity. nih.gov This highlights the importance of the substitution pattern in determining the biological outcome.

Investigations into Receptor Interaction Mechanisms (e.g., G-protein Coupled Receptors)

While some indazole derivatives have been investigated as inhibitors of G protein-coupled receptor kinases (GRKs), specific interactions of 7-nitro-1H-indazol-6-amine with G-protein coupled receptors (GPCRs) have not been documented. nih.gov Indazole-paroxetine hybrids, for instance, have been shown to be potent inhibitors of GRK2. nih.gov These hybrid molecules bind to the active site of GRK2, with the indazole moiety acting as a "warhead" that interacts with the hinge region of the kinase. nih.gov However, without specific studies on 7-nitro-1H-indazol-6-amine, its potential interactions with GPCRs or related kinases remain speculative.

Modulation of Intracellular Biochemical Pathways

Based on the known activities of structurally related compounds, 7-nitro-1H-indazol-6-amine is likely to modulate key intracellular signaling pathways, particularly those involving nitric oxide and the kynurenine (B1673888) pathway.

The 7-nitro substitution strongly suggests that 7-nitro-1H-indazol-6-amine would act as an inhibitor of nitric oxide synthase (NOS), similar to 7-nitroindazole. wikipedia.orgnih.gov 7-Nitroindazole is a selective inhibitor of the neuronal isoform of NOS (nNOS). wikipedia.org It is believed to compete with both the substrate L-arginine and the cofactor tetrahydrobiopterin. nih.gov By inhibiting nNOS, 7-nitroindazole reduces the production of nitric oxide (NO), a key signaling molecule in the central nervous system. wikipedia.orgnih.gov This reduction in NO levels can have various downstream effects, including neuroprotection against excitotoxicity and a decrease in oxidative stress. wikipedia.orgnih.gov It is plausible that 7-nitro-1H-indazol-6-amine would exert similar effects on nitric oxide levels due to the presence of the 7-nitro group.

The structural similarity of 7-nitroindazole to tryptophan, the primary substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), suggests a potential interaction with the kynurenine pathway. wikipedia.orgfrontiersin.org IDO is the first and rate-limiting enzyme in tryptophan catabolism. It has been proposed that 7-nitroindazole may be metabolized by IDO, and inhibition of this enzyme could augment the effects of 7-nitroindazole on brain NOS activity. Nitric oxide itself has been shown to inhibit IDO activity by directly interacting with the enzyme. nih.govnih.gov Given that 7-nitro-1H-indazol-6-amine is a derivative of 7-nitroindazole, it may also interact with the kynurenine pathway, potentially influencing immune responses and neurotransmission.

Future Directions and Emerging Research Avenues for 7 Nitro 1h Indazol 6 Amine

Development of Novel Indazole-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. The 7-Nitro-1H-indazol-6-amine scaffold is a promising starting point for creating novel probes due to its inherent structural features that can be readily modified. Future research will likely focus on functionalizing the amine group to attach reporter molecules such as fluorophores, biotin, or photo-crosslinkers.

These probes could be designed to interact with specific biological targets. Given that many indazole derivatives are known to be kinase inhibitors, probes based on 7-Nitro-1H-indazol-6-amine could be developed to study kinase signaling pathways. nih.gov For instance, a fluorescently labeled version of a 7-Nitro-1H-indazol-6-amine derivative could be used to visualize the localization and dynamics of a target kinase within living cells.

Table 1: Potential Chemical Probes Derived from 7-Nitro-1H-indazol-6-amine

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging of target protein localization |

| Affinity-Based Probe | Biotin | Pull-down assays for target identification |

| Photoaffinity Probe | Benzophenone (B1666685), Arylazide | Covalent labeling and identification of binding partners |

Exploration of Sustainable and Efficient Synthetic Methodologies

While the synthesis of various indazole derivatives is well-established, a key future direction is the development of more sustainable and efficient methods for producing 7-Nitro-1H-indazol-6-amine and its analogs. researchgate.net Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps that can generate significant chemical waste.

Future research should explore greener synthetic strategies. This includes the use of catalysis (e.g., transition-metal catalysis for C-H amination), flow chemistry for improved safety and scalability, and the use of more environmentally benign solvents. researchgate.net For example, developing a one-pot synthesis from readily available starting materials would represent a significant advancement. Microwave-assisted synthesis could also be explored to reduce reaction times and improve yields, as has been investigated for related nitro-indazole compounds. acs.org

Integration of Advanced Computational Modeling in Rational Design Strategies

Rational drug design, which utilizes computational methods to predict interactions between drug candidates and their biological targets, is a cornerstone of modern medicinal chemistry. patsnap.com Integrating these advanced computational tools will be crucial for unlocking the full potential of the 7-Nitro-1H-indazol-6-amine scaffold.

Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can guide the design of new derivatives with enhanced potency and selectivity. openmedicinalchemistryjournal.comnih.gov For example, docking simulations can predict the binding mode of 7-Nitro-1H-indazol-6-amine derivatives within the active site of a target protein, allowing for structure-guided optimization. patsnap.com MD simulations can provide insights into the stability of the drug-target complex over time. mdpi.com These in silico methods accelerate the design-synthesize-test cycle, reducing the time and cost associated with drug discovery. wiley.com

Table 2: Computational Tools for Rational Design of 7-Nitro-1H-indazol-6-amine Derivatives

| Computational Method | Purpose | Expected Outcome |

| Molecular Docking | Predict binding orientation and affinity of a ligand to a target protein. | Identification of key binding interactions and ranking of potential inhibitors. patsnap.com |

| Molecular Dynamics (MD) | Simulate the physical movements of atoms and molecules over time. | Assessment of the stability and dynamics of the ligand-protein complex. patsnap.com |

| QSAR Modeling | Relate the chemical structure of compounds to their biological activity. | Development of predictive models to guide the design of new analogs with improved activity. openmedicinalchemistryjournal.com |

| De Novo Design | Generate novel molecular structures with desired pharmacological properties from scratch. | Discovery of new and potent ligands for specific biological targets. nih.gov |

Investigation of Underexplored Biological Targets and Mechanistic Pathways

The indazole core is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net While kinases are a well-established target class for indazole derivatives, a significant future avenue is the exploration of underexplored biological targets for compounds derived from 7-Nitro-1H-indazol-6-amine. nih.gov

Systematic screening of 7-Nitro-1H-indazol-6-amine and its derivatives against diverse panels of enzymes, receptors, and ion channels could reveal novel biological activities. For instance, given that some nitroaromatic compounds exhibit activity against parasites, investigating the antileishmanial or antimalarial potential of this scaffold is a plausible direction. nih.gov Furthermore, elucidating the precise mechanism of action for any identified bioactive compounds will be critical. This involves identifying the direct molecular target and understanding how modulation of that target affects cellular signaling pathways, such as the JAK/STAT or PI3K/AKT/mTOR pathways. researchgate.net The 6-aminoindazole substructure, in particular, has been found in compounds with promising anticancer activity. researchgate.net

Potential Applications in Advanced Materials Research and Organic Electronics

Beyond its biomedical potential, the 7-Nitro-1H-indazol-6-amine structure holds promise for applications in materials science and organic electronics. The combination of an electron-withdrawing nitro group and an electron-donating amine group on an aromatic scaffold creates a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including large dipole moments and nonlinear optical (NLO) activity.

Future research could focus on synthesizing polymers or dendrimers incorporating the 7-Nitro-1H-indazol-6-amine moiety to create novel organic materials. These materials could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive materials.

Nonlinear Optics: For applications in optical communications and data storage.

Chemical Sensors: Where changes in the electronic properties upon binding of an analyte could be detected.

The ability to tune the electronic properties through chemical modification of the indazole core makes 7-Nitro-1H-indazol-6-amine a versatile building block for the rational design of advanced functional materials.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 75 | 90% |

| Amination | H₂, Pd/C, EtOH, 50°C | 60 | 85% |

Basic: How is the crystal structure of 7-Nitro-1H-indazol-6-amine determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

Structure solution : SHELXT for space group determination and initial phases .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.055 |

| H-bond (N–H⋯N) | 2.89 Å |

| Data derived from analogous indazole derivatives . |

Advanced: How can contradictions in spectroscopic data (e.g., NMR/MS) during structural elucidation be resolved?

Answer:

Contradictions arise from impurities, tautomerism, or dynamic effects. Mitigation strategies:

- Multi-technique validation : Compare NMR (¹H/¹³C), HRMS, and IR data.

- Computational modeling : DFT calculations predict chemical shifts and verify tautomeric forms .

- Controlled experiments : Vary solvent polarity or temperature to stabilize specific conformers.

Example : A discrepancy in nitro-group chemical shifts may indicate tautomeric equilibria, resolved via variable-temperature NMR.

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for 7-Nitro-1H-indazol-6-amine derivatives?

Answer:

SAR studies involve:

Analog synthesis : Introduce substituents at positions 1, 3, and 2.

Bioassays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.

Data analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀.

Q. Table 3: SAR of Indazole Derivatives

| Derivative | R Group | IC₅₀ (nM) | Log P |

|---|---|---|---|

| 7-NO₂ | -H | 50 | 1.2 |

| 7-NO₂, 1-Me | -CH₃ | 30 | 1.8 |

| Data adapted from pharmacological studies on indazole scaffolds . |

Safety: What precautions are required for handling 7-Nitro-1H-indazol-6-amine?

Answer:

- Hazards : Acute toxicity (Oral LD₅₀: 300 mg/kg), skin/eye irritation .

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Use fume hoods to avoid aerosol inhalation.

Q. Table 4: Hazard Classification (GHS)

| Hazard | Category | Signal Word |

|---|---|---|

| Acute toxicity | 4 | Warning |

| Skin corrosion | 2 | Danger |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.